molecular formula C8H7BrN2O4 B8679338 Methyl 2-bromo-5-nitrophenylcarbamate

Methyl 2-bromo-5-nitrophenylcarbamate

Cat. No.: B8679338
M. Wt: 275.06 g/mol
InChI Key: QMPWRTDBJUNHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-nitrophenylcarbamate is a specialized aromatic carbamate ester that serves as a versatile synthetic intermediate in advanced organic synthesis and drug discovery research. The molecule integrates three key functional handles: a carbamate group, a bromo substituent, and a nitro group on a phenyl ring, allowing for sequential and selective transformations. The carbamate moiety, an amide-ester hybrid, is known for its superior chemical and proteolytic stability compared to a peptide bond, making it a valuable surrogate in medicinal chemistry to improve the metabolic stability and membrane permeability of candidate molecules . The bromine atom at the ortho position offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling biaryl or aminoaryl formation. Concurrently, the nitro group at the meta position can be reduced to an aniline, serving as a precursor for amide or urea formation, or can participate in reductive cyclization reactions to access complex nitrogen-containing heterocycles . This multi-functional profile makes this compound a valuable scaffold for constructing diverse compound libraries for high-throughput screening, particularly in the development of enzyme inhibitors, agrochemicals like insecticides and herbicides, and other biologically active small molecules . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl N-(2-bromo-5-nitrophenyl)carbamate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)10-7-4-5(11(13)14)2-3-6(7)9/h2-4H,1H3,(H,10,12)

InChI Key

QMPWRTDBJUNHTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Similarity Comparisons

Compound Name CAS No. Functional Group Substituent Positions Similarity Score
Methyl 2-bromo-5-nitrobenzoate 6942-36-5 Benzoate ester Br (2), NO₂ (5) 0.83
Methyl 5-bromo-2-methyl-3-nitrobenzoate 220514-28-3 Benzoate ester Br (5), NO₂ (3), CH₃ (2) 0.90
Ethyl 2-(4-bromo-2-nitrophenyl)acetate 199328-35-3 Acetate ester Br (4), NO₂ (2) 0.88
(4-Bromo-2-nitrophenyl)acetic acid 6127-11-3 Acetic acid Br (4), NO₂ (2) 0.83

Key Observations:

Functional Group Influence :

  • The carbamate group in Methyl 2-bromo-5-nitrophenylcarbamate differs from benzoate or acetate esters (common in analogs) by replacing the ester oxygen with a nitrogen. This substitution may alter hydrogen-bonding capacity and metabolic stability compared to esters .
  • Carbamates generally exhibit higher hydrolytic stability than esters under physiological conditions, which could enhance bioavailability .

Substituent Positioning: Methyl 5-bromo-2-methyl-3-nitrobenzoate (similarity 0.90) highlights the importance of methyl groups in enhancing steric hindrance and altering electronic effects. The bromo and nitro groups in this compound are positioned at 5 and 3, respectively, suggesting meta/para substitution patterns may influence reactivity differently than ortho/para arrangements . Ethyl 2-(4-bromo-2-nitrophenyl)acetate (similarity 0.88) demonstrates that alkyl chain length (ethyl vs.

Reactivity and Applications: Bromine at the ortho position (as in Methyl 2-bromo-5-nitrobenzoate) may increase susceptibility to nucleophilic aromatic substitution, a trait useful in synthesizing derivatives. The nitro group’s electron-withdrawing nature further activates the ring for such reactions . Carboxylic acid derivatives like (4-Bromo-2-nitrophenyl)acetic acid (similarity 0.83) are prone to ionization at physiological pH, which could limit their utility in non-polar environments compared to neutral carbamates .

Limitations of Comparison:

Thus, inferences about this compound rely on extrapolation from substituent effects and functional group chemistry.

Preparation Methods

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Deprotonation : A base (e.g., pyridine or triethylamine) abstracts a proton from the amine group of 2-bromo-5-nitroaniline, generating a nucleophilic amide ion.

  • Nucleophilic Attack : The amide ion attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate bond.

The nitro and bromo groups act as electron-withdrawing substituents, enhancing the electrophilicity of the carbonyl carbon and stabilizing the intermediate through resonance.

Experimental Procedure

A representative protocol from Evitachem involves:

  • Dissolving 2-bromo-5-nitroaniline (1 eq) in anhydrous dichloromethane.

  • Adding methyl chloroformate (1.2 eq) dropwise at 0°C under nitrogen.

  • Introducing triethylamine (1.5 eq) to initiate the reaction.

  • Stirring at room temperature for 6–8 hours.

  • Quenching with ice water, extracting with ethyl acetate, and purifying via column chromatography.

Table 1: Optimization Parameters for Carbamate Formation

ParameterOptimal RangeImpact on Yield
Temperature0–25°C>90% yield at 25°C
SolventDichloromethaneMinimal side products
BaseTriethylamine95% efficiency
Reaction Time6–8 hoursComplete conversion

Alternative Synthesis Pathways

Bromination of Nitrophenyl Precursors

Bromination of pre-nitrated phenyl derivatives offers an alternative route. For example, 5-nitrophenylcarbamate can be brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation.

Table 2: Bromination Conditions Comparison

ReagentSolventTemperatureYield
NBS + AIBNCCl₄80°C78%
Br₂ + FeCl₃CH₂Cl₂25°C65%
HBr + H₂O₂Acetic acid50°C58%

Radical bromination with NBS avoids electrophilic substitution pitfalls, such as para-bromination dominance, ensuring regioselectivity at the ortho position.

Nitration of Bromophenyl Derivatives

Nitration of 2-bromophenylcarbamate using mixed nitric-sulfuric acid introduces the nitro group at the meta position. This method requires careful control of nitration temperature (0–5°C) to prevent over-nitration.

Catalytic and Solvent Systems

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states. Non-polar solvents like toluene reduce side reactions but slow carbamate formation.

Catalytic Innovations

Recent advances employ palladium catalysts for Suzuki-Miyaura couplings to introduce bromine post-carbamate formation. For instance, methyl 2-bromo-5-nitrobenzoate derivatives have been synthesized using Pd(PPh₃)₂Cl₂ with yields up to 77%.

Analytical Characterization

Key characterization data for this compound includes:

Table 3: Spectroscopic and Physical Properties

PropertyValueMethod
Molecular Weight275.06 g/molHRMS
Melting Point78–80°CDSC
¹H NMR (DMSO-d₆)δ 8.43 (d, J=2.5 Hz, 1H)500 MHz
IR (cm⁻¹)1720 (C=O), 1530 (NO₂)FT-IR

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Cost of Methyl Chloroformate : Alternatives like dimethyl carbonate under high pressure reduce expenses.

  • Waste Management : Bromide byproducts require neutralization with NaHCO₃ before disposal.

Recent Methodological Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C). Flow chemistry systems also improve yield reproducibility by maintaining precise temperature control .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-5-nitrophenylcarbamate?

The synthesis typically involves bromination and nitration of a phenylcarbamate precursor. For brominated aromatic derivatives, electrophilic substitution under controlled conditions (e.g., using Br₂ in acetic acid or HBr/H₂O₂) is common. Nitration can be achieved with mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate the product. Yields vary depending on stoichiometry and reaction time optimization .

Q. How can this compound be characterized using spectroscopic techniques?

Key methods include:

  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate, NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹).
  • NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons near nitro groups; δ 3.8–4.0 ppm for methyl carbamate). ¹³C NMR confirms carbamate carbonyl (~155 ppm) and aromatic carbons adjacent to electronegative substituents.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with computational predictions for validation .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for removing unreacted starting materials. For complex mixtures, flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) resolves brominated byproducts. Monitor purity via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging intensity data from diffractometers (Mo Kα radiation, λ = 0.71073 Å). ORTEP-3 visualizes thermal ellipsoids and validates bond angles/distances. Key parameters:

ParameterValue
Space groupP2₁/c
Unit cell (Å)a=8.21, b=10.54, c=15.73
Z4
Discrepancies in torsion angles (<5°) suggest conformational flexibility. Compare with DFT-optimized geometries to confirm .

Q. How to address contradictions in spectroscopic data across studies?

Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or pH variations. For FTIR, ensure baseline correction and sample preparation consistency (KBr pellets vs. ATR). Validate using computational spectroscopy (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to simulate vibrational modes and NMR shifts, aligning experimental and theoretical data .

Q. What computational approaches model the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) predicts HOMO/LUMO energies, electrostatic potential maps, and charge distribution. Analyze nitro group electron-withdrawing effects on aromatic ring reactivity. Compare correlation energies using the Colle-Salvetti method to assess intramolecular interactions .

Q. How to evaluate the biological activity of this compound?

Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λex=340 nm, λem=450 nm).
  • Cytotoxicity : MTT assay on human cell lines (IC₅₀ determination). Include positive controls (e.g., ampicillin for antimicrobials) and statistical validation (ANOVA, p<0.05) .

Q. What mechanistic insights guide reactivity studies of this compound?

Investigate nucleophilic aromatic substitution (SNAr) at the bromine site using amines/thiols. Monitor kinetics via UV-Vis (λ=300–400 nm for nitro group transitions). Solvent polarity (DMF vs. THF) and temperature (25–80°C) significantly impact reaction rates. Computational transition state analysis (Gaussian09, IRC calculations) identifies rate-determining steps .

Q. How to assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal : 40°C/75% RH for 4 weeks, analyze degradation via HPLC.
  • Photolytic : Expose to UV light (320–400 nm), monitor nitro group reduction by FTIR.
  • Hydrolytic : pH 1–13 buffers, track carbamate hydrolysis (appearance of free amine via ninhydrin test) .

Q. What strategies optimize regioselectivity in derivatives of this compound?

Use directing groups (e.g., meta-nitro) to control cross-coupling reactions (Suzuki-Miyaura for aryl boronic acids). Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF/H₂O solvent at 80°C yield biaryl products. Monitor regioselectivity via LC-MS and NOESY NMR for steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.